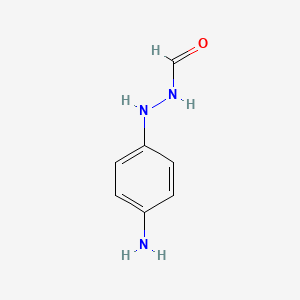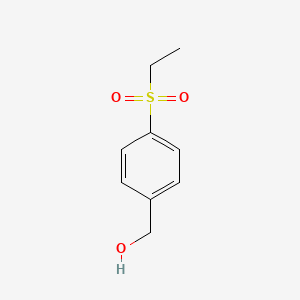
(4-(Ethylsulfonyl)phenyl)methanol
Descripción general
Descripción
(4-(Ethylsulfonyl)phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of arylsulfones and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of (4-(Ethylsulfonyl)phenyl)methanol is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that (4-(Ethylsulfonyl)phenyl)methanol exhibits a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-(Ethylsulfonyl)phenyl)methanol in lab experiments include its high purity, stability, and suitability for large-scale production. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and proper safety precautions should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on (4-(Ethylsulfonyl)phenyl)methanol. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, its potential as a reagent in organic synthesis and as a ligand in coordination chemistry should be explored further. Finally, studies on its toxicity and safety profile are needed to ensure its safe use in laboratory and clinical settings.
Aplicaciones Científicas De Investigación
(4-(Ethylsulfonyl)phenyl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. Additionally, it has been used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
(4-ethylsulfonylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMHPAHBSZQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341344 | |
| Record name | (4-(ethylsulfonyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917396-45-3 | |
| Record name | (4-(ethylsulfonyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)
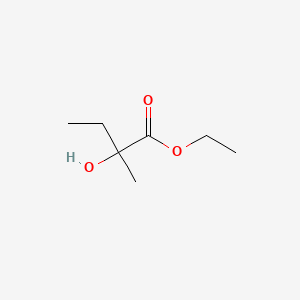
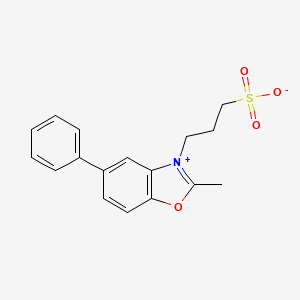
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]-](/img/structure/B1614862.png)
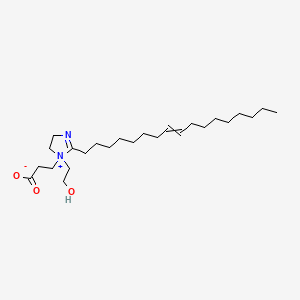
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)

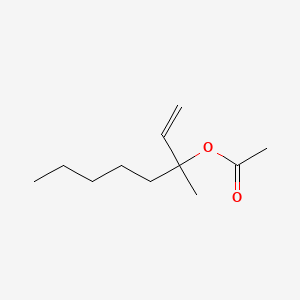

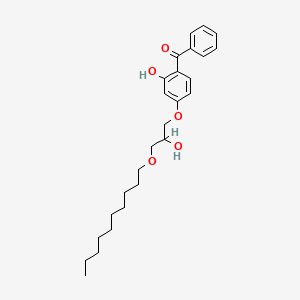
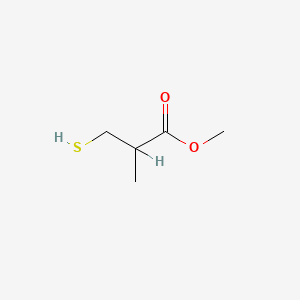

![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
